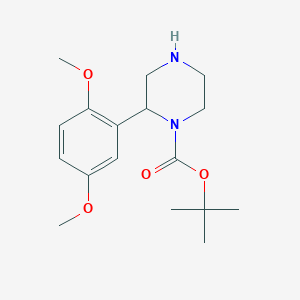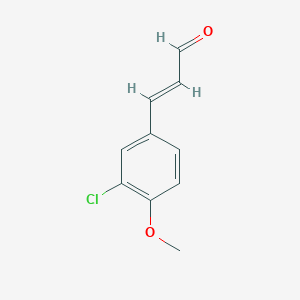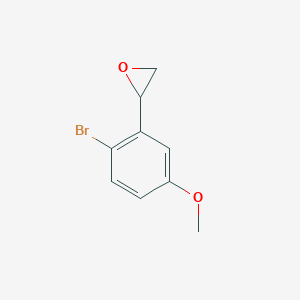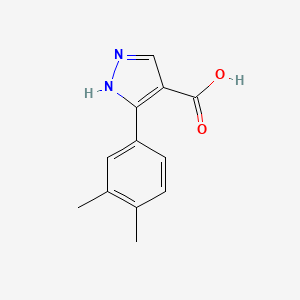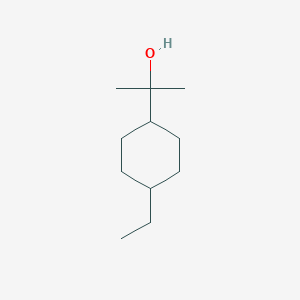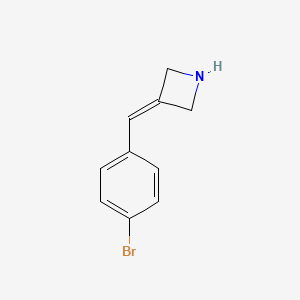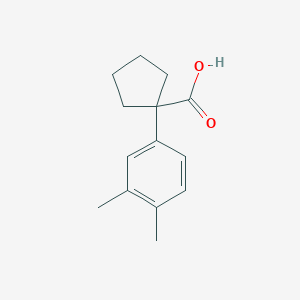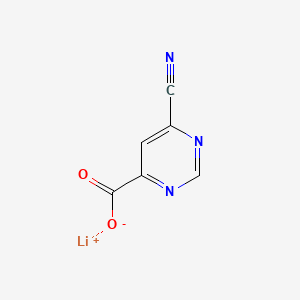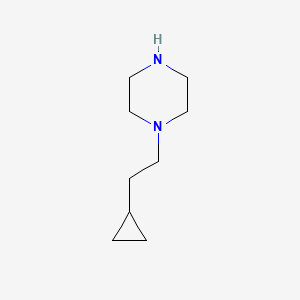
1-(2-Cyclopropylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylethyl)piperazine is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyclopropylethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, parallel solid-phase synthesis and photocatalytic synthesis have been reported .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of batch reaction vessels or flow (microwave) reactors. These methods allow for the efficient and scalable production of monosubstituted piperazines, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperazine ring, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
1-(2-Cyclopropylethyl)piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)piperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism . Additionally, piperazine derivatives may interact with other molecular pathways depending on their specific structure and functional groups .
Comparison with Similar Compounds
Piperazine: The parent compound, known for its anthelmintic properties.
1,4-Diazacyclohexane: Another piperazine derivative with similar structural features.
Hexahydropyrazine: A related compound with a similar six-membered ring structure.
Uniqueness: 1-(2-Cyclopropylethyl)piperazine is unique due to the presence of the cyclopropylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
744200-42-8 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)piperazine |
InChI |
InChI=1S/C9H18N2/c1-2-9(1)3-6-11-7-4-10-5-8-11/h9-10H,1-8H2 |
InChI Key |
CQKUFOUEXCCION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


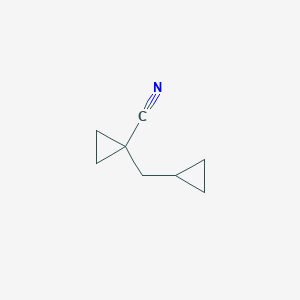
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)


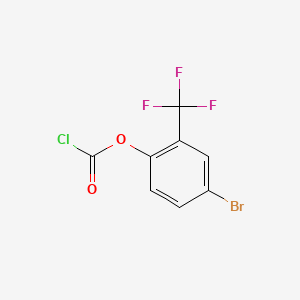
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
